

# Revatropate: A Technical Guide to its Discovery and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Revatropate, also known as UK-112166, is a selective antimuscarinic agent that has demonstrated a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors compared to the M2 subtype.[1] Developed by Pfizer Central Research, its discovery was part of a broader effort to identify novel therapies for conditions associated with bronchoconstriction and smooth muscle hyperreactivity. This document provides a comprehensive overview of the available scientific and technical information regarding the discovery, mechanism of action, and preclinical findings for Revatropate. While detailed chemical synthesis pathways and extensive clinical trial data are not publicly available, this guide consolidates the known information to serve as a valuable resource for researchers in the field of pharmacology and drug development.

# **Discovery and Development**

**Revatropate** (UK-112166) emerged from a research program at Pfizer Central Research aimed at developing selective M3 muscarinic antagonists. The primary goal was to create a compound that could effectively block the bronchoconstrictor effects of acetylcholine on M3 receptors in the airways while sparing the M2 autoreceptors that regulate acetylcholine release. [2] This selectivity was considered crucial for avoiding the potential for paradoxical bronchoconstriction that can occur with non-selective antagonists like ipratropium.



The key discovery work is documented in a 1997 paper by V.A. Alabaster from Pfizer's Department of Discovery Biology.[2] This publication positioned **Revatropate** as a novel antimuscarinic agent with a promising preclinical profile for the treatment of airway obstructive diseases.[2]

### **Preclinical Rationale and Findings**

The development of **Revatropate** was based on the hypothesis that a selective M1/M3 antagonist would offer a better therapeutic window than non-selective agents. Preclinical studies in animal models provided evidence to support this. In anesthetized guinea pigs and conscious dogs, **Revatropate** demonstrated effective bronchodilator activity without causing significant changes in heart rate, a common side effect associated with M2 receptor blockade. [2]

A key finding from these early studies was that, unlike ipratropium, **Revatropate** did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation. This indicated that the inhibitory M2 autoreceptors remained functional, preventing excessive acetylcholine release. Early clinical studies in patients with Chronic Obstructive Airway Disease (COAD) suggested that inhaled **Revatropate** was an effective and well-tolerated bronchodilator.

## **Chemical Structure and Properties**

While a detailed synthesis pathway for **Revatropate** is not publicly available, its chemical identity has been established.

- IUPAC Name: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-methylsulfinyl]-2-phenylbutanoate
- Molecular Formula: C19H27NO4S
- Synonyms: UK-112,166, UK-112166

# Synthesis Pathway

A detailed, step-by-step synthesis pathway for **Revatropate** is not described in publicly available literature or patents. The molecule is a complex ester of (R)-quinuclidin-3-ol, and its synthesis would likely involve the preparation of the chiral acid side chain and its subsequent



esterification with the quinuclidinol moiety. General methods for the synthesis of quinuclidinyl esters are known in the patent literature but a specific process for **Revatropate** has not been identified.

# Mechanism of Action: Selective M1/M3 Muscarinic Antagonism

**Revatropate** functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 and M3 subtypes over the M2 subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

The M1 and M3 receptor subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, these receptors initiate a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels in smooth muscle cells, such as those in the bronchioles and the bladder, lead to muscle contraction.

By competitively blocking the binding of acetylcholine to M1 and M3 receptors, **Revatropate** prevents this signaling cascade, leading to smooth muscle relaxation and a reduction in secretions.

#### **Receptor Selectivity Profile**

The key characteristic of **Revatropate** is its selectivity for M1 and M3 receptors over M2 receptors. The Alabaster (1997) paper notes a significant selectivity margin.



| Receptor Subtype | Relative Selectivity    | Tissues Used in Preclinical<br>Studies     |
|------------------|-------------------------|--------------------------------------------|
| M1               | ~50-fold higher than M2 | Guinea pig trachea, Rabbit vas deferens    |
| M3               | ~50-fold higher than M2 | Guinea pig trachea, Rabbit vas<br>deferens |
| M2               | Baseline                | Atria                                      |

Data derived from Alabaster VA. Life Sci. 1997;60(13-14):1053-60.

### **Signaling Pathway Diagram**

The following diagram illustrates the mechanism of M1/M3 receptor activation and its antagonism by **Revatropate**.



Click to download full resolution via product page

M1/M3 Muscarinic Receptor Signaling and Antagonism by **Revatropate**.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis of **Revatropate** and for the clinical trials mentioned in the literature are not publicly available. The preclinical in vivo and in vitro



experiments are briefly described in the 1997 Life Sciences article by V.A. Alabaster. These involved standard pharmacological preparations for assessing muscarinic receptor activity, such as isolated guinea pig trachea and rabbit vas deferens for M1/M3 activity, and atria for M2 activity. In vivo studies were conducted in anesthetized guinea pigs and conscious dogs to evaluate bronchodilator effects and cardiovascular responses.

#### **Clinical Data**

While early clinical studies in COAD patients were reported to have been conducted and showed that inhaled **Revatropate** was an effective and well-tolerated bronchodilator, no quantitative data from these or any subsequent clinical trials are available in the public domain. Therefore, a summary of clinical efficacy, pharmacokinetics, and safety in tabular format cannot be provided.

#### Conclusion

**Revatropate** (UK-112166) is a selective M1/M3 muscarinic antagonist that showed promise in early preclinical and clinical development for the treatment of obstructive airway diseases. Its selectivity for M1 and M3 receptors over the M2 subtype was a key feature, suggesting a potential for a favorable side effect profile compared to non-selective antagonists. However, a comprehensive public record of its development, including a detailed synthesis pathway and extensive clinical trial data, is not available. This technical guide provides a consolidated overview of the existing knowledge on **Revatropate**, primarily drawing from the foundational research published in the late 1990s. Further research and disclosure of development data would be necessary to fully elucidate the therapeutic potential and complete profile of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Discovery & development of selective M3 antagonists for clinical use PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revatropate: A Technical Guide to its Discovery and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680566#revatropate-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com